Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Iodo-1H-indazole-6-carboxylic acid
Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Iodo-1H-indazole-6-carboxylic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise substitution pattern on this bicyclic heteroaromatic system is critical for pharmacological activity, making unambiguous structure elucidation a paramount step in drug discovery and development. This guide provides an in-depth technical analysis of the methodologies and data interpretation required to definitively confirm the structure of 5-iodo-1H-indazole-6-carboxylic acid, a key building block for advanced pharmaceutical intermediates. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we present a comprehensive workflow that ensures scientific integrity and confidence in the molecular identity.
Introduction: The Significance of Positional Isomerism in Indazole-Based Drug Discovery
The 1H-indazole ring system, a fusion of benzene and pyrazole rings, is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][3] The introduction of substituents, such as a halogen at the 5-position and a carboxylic acid at the 6-position, creates specific positional isomers. The biological activity of these isomers can vary significantly. Therefore, a robust and unequivocal confirmation of the substitution pattern is not merely a procedural step but a critical foundation for any subsequent research and development.
This guide will walk through the logical and experimental steps to confirm the structure of 5-iodo-1H-indazole-6-carboxylic acid, explaining the "why" behind each analytical choice and how the data from different techniques are synergistically interpreted.
The Analytical Blueprint for Structure Verification
To achieve a high degree of confidence in the structure of a synthesized molecule, a multi-pronged analytical approach is essential. Each technique provides a unique piece of the structural puzzle, and their collective interpretation forms a self-validating system.
Mass Spectrometry: The First Checkpoint for Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound, which is a fundamental first step in structure elucidation. For 5-iodo-1H-indazole-6-carboxylic acid (C8H5IN2O2), the expected monoisotopic mass is approximately 287.94 g/mol .
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.
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Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like carboxylic acids. Both positive and negative ion modes should be tested.
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Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer).
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Data Acquisition: The mass-to-charge ratio (m/z) is measured with high precision.
Data Interpretation
A high-resolution mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The exceptional mass accuracy of HRMS allows for the determination of the elemental composition, providing strong evidence for the molecular formula.
| Parameter | Expected Value | Significance |
| Molecular Formula | C8H5IN2O2 | |
| Monoisotopic Mass | 287.9399 g/mol | |
| Observed [M-H]⁻ | ~286.9327 | Confirms molecular weight and suggests the presence of an acidic proton. |
The characteristic isotopic pattern of iodine (a single stable isotope at 127I) simplifies the interpretation of the mass spectrum.
Infrared (IR) Spectroscopy: Identifying the Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] For 5-iodo-1H-indazole-6-carboxylic acid, we expect to see characteristic absorptions for the N-H bond of the indazole, the O-H and C=O bonds of the carboxylic acid, and the aromatic C-H and C=C bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Data Interpretation
| Frequency Range (cm⁻¹) | Vibration | Expected Observation for 5-Iodo-1H-indazole-6-carboxylic acid |
| 3300-2500 | O-H stretch (Carboxylic Acid) | A very broad and strong absorption band, characteristic of the hydrogen-bonded dimer of the carboxylic acid. |
| ~3150 | N-H stretch (Indazole) | A medium to broad peak, often superimposed on the O-H stretch.[4] |
| ~3050 | Aromatic C-H stretch | Weak to medium sharp peaks. |
| ~1700 | C=O stretch (Carboxylic Acid) | A strong, sharp absorption. The exact position can indicate the extent of hydrogen bonding. |
| 1620-1450 | C=C and C=N stretch (Aromatic/Indazole) | Multiple sharp bands of varying intensity. |
| 900-700 | C-H out-of-plane bending | Can provide information about the substitution pattern on the benzene ring. |
The presence of these characteristic bands provides strong evidence for the presence of both the indazole and carboxylic acid functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Connectivity
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure, including the connectivity of atoms and the specific substitution pattern.[4] Both ¹H and ¹³C NMR are crucial.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, as carboxylic acid and N-H protons are readily observable). Tetramethylsilane (TMS) is used as an internal standard.
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Data Acquisition: ¹H, ¹³C, and 2D NMR (such as COSY and HMBC) spectra are acquired on a high-field NMR spectrometer.
¹H NMR Data Interpretation
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | broad singlet | 1H | N-H (Indazole) | Highly deshielded proton on the pyrazole ring, characteristic of 1H-indazoles.[4] |
| ~13.0 | broad singlet | 1H | O-H (Carboxylic Acid) | Very deshielded due to the acidic nature and hydrogen bonding. |
| ~8.3 | singlet | 1H | H-7 | The proton at C7 is adjacent to the carboxylic acid group, leading to a downfield shift. It appears as a singlet due to the absence of adjacent protons. |
| ~8.1 | singlet | 1H | H-3 | The proton at C3 of the indazole ring is typically a singlet in the aromatic region.[4] |
| ~8.0 | singlet | 1H | H-4 | The proton at C4 is adjacent to the iodine atom and will be a singlet. |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O | Carboxylic acid carbonyl carbon. |
| ~142 | C-7a | Quaternary carbon at the ring junction. |
| ~138 | C-3a | Quaternary carbon at the ring junction. |
| ~135 | C-3 | Carbon of the pyrazole ring. |
| ~128 | C-6 | Carbon bearing the carboxylic acid group. |
| ~125 | C-4 | Carbon adjacent to the iodine. |
| ~112 | C-7 | Carbon adjacent to the carboxylic acid group. |
| ~85 | C-5 | Carbon bearing the heavy iodine atom, which causes a significant upfield shift (the "heavy atom effect"). |
The key to confirming the substitution pattern lies in the number of signals in the aromatic region of the ¹H NMR spectrum and the chemical shift of the carbon atom bonded to the iodine in the ¹³C NMR spectrum. The presence of three singlets in the aromatic region of the ¹H NMR is a strong indicator of the 5,6-disubstituted pattern on the benzene ring.
Definitive Confirmation with 2D NMR Spectroscopy
While 1D NMR provides significant information, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously confirming the connectivity and, therefore, the substitution pattern. HMBC shows correlations between protons and carbons that are two or three bonds away.
Expected Key HMBC Correlations:
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The N-H proton should show a correlation to C-3a and C-7a.
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The H-7 proton should show correlations to C-5, C-6, and C-7a.
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The H-4 proton should show correlations to C-5, C-6, and C-3a.
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The carboxylic acid O-H proton should show a correlation to the carbonyl carbon (C=O) and C-6.
These correlations would definitively link the protons to their respective positions on the indazole ring and confirm the placement of the iodo and carboxylic acid substituents.
Conclusion: A Synergistic Approach to Structural Certainty
The structure elucidation of 5-iodo-1H-indazole-6-carboxylic acid is a clear example of the power of a multi-technique analytical approach. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the key functional groups, and 1D and 2D NMR spectroscopy piece together the atomic connectivity with high precision. By following this rigorous, self-validating workflow, researchers can have the utmost confidence in the identity and purity of their synthesized compounds, which is the bedrock of reliable and reproducible scientific research in drug discovery and beyond.
References
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). PMC. Retrieved March 15, 2026, from [Link]
-
Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. (2021, March 22). MDPI. Retrieved March 15, 2026, from [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved March 15, 2026, from [Link]
-
5-bromo-3-iodo-1h-indazole-6-carboxylic acid methyl ester. (n.d.). Chemcd. Retrieved March 15, 2026, from [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 20). RSC Publishing. Retrieved March 15, 2026, from [Link]
-
Single crystal X-ray structure of 5, illustrating intramolecular.... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectroscopy. Retrieved March 15, 2026, from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11). ACS Publications. Retrieved March 15, 2026, from [Link]
-
6-iodo-1H-indazole. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]
-
1H-indole-6-carboxylic acid. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. (2022, April 11). Semantic Scholar. Retrieved March 15, 2026, from [Link]
-
5,6-dimethoxy-1H-indazole-3-carboxylic acid, phenethyl ester - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved March 15, 2026, from [Link]
-
13C NMR of indazoles. (2016, April 7). ResearchGate. Retrieved March 15, 2026, from [Link]
-
20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023, January 14). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]
-
1H-Indazole-6-carboxylic acid (97%). (n.d.). Amerigo Scientific. Retrieved March 15, 2026, from [Link]
-
1H-Indazole. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. Retrieved March 15, 2026, from [Link]
-
1H-Indazole, 6-nitro-. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]
-
Understanding the Synthesis and Applications of 6-Iodo-1H-indazole. (n.d.). Retrieved March 15, 2026, from [Link]
-
3-Iodo-5-methyl-1H-indazole-6-carboxylic acid. (2025, October 1). Chemsrc. Retrieved March 15, 2026, from [Link]
